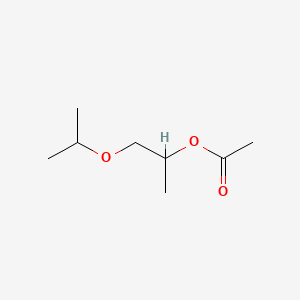
2-(Isopropyloxy)-1-methylethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropyloxy)-1-methylethyl acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique molecular structure, which includes an isopropyloxy group attached to a methylethyl acetate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyloxy)-1-methylethyl acetate typically involves the esterification of isopropyl alcohol with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds under reflux conditions. The reaction can be represented as follows:
CH3COOH+(CH3)2CHOH→(CH3)2CHOOCCH3+H2O
The resultant ester and water are then separated by distillation, given their difference in boiling points .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using reactive distillation. This method combines the reaction and separation processes in a single unit, enhancing efficiency and yield. Ionic liquids have also been explored as green catalysts for this esterification reaction due to their environmental friendliness and superior catalytic activity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropyloxy)-1-methylethyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield isopropyl alcohol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Oxidation: The compound can be oxidized to form corresponding acids or ketones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Isopropyl alcohol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Acids or ketones.
Aplicaciones Científicas De Investigación
2-(Isopropyloxy)-1-methylethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Investigated for its potential use in drug formulation and delivery due to its solubility properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-(Isopropyloxy)-1-methylethyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release isopropyl alcohol and acetic acid, which can then participate in further biochemical pathways. The compound’s solubility properties also make it an effective solvent, facilitating the dissolution and transport of other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl acetate: Similar in structure but lacks the methylethyl group.
Ethyl acetate: Another common ester with similar solvent properties but different molecular structure.
Methyl acetate: A simpler ester with a lower molecular weight.
Uniqueness
2-(Isopropyloxy)-1-methylethyl acetate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of isopropyloxy and methylethyl groups makes it particularly useful in applications requiring specific solubility and reactivity characteristics .
Propiedades
Número CAS |
54839-25-7 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1-propan-2-yloxypropan-2-yl acetate |
InChI |
InChI=1S/C8H16O3/c1-6(2)10-5-7(3)11-8(4)9/h6-7H,5H2,1-4H3 |
Clave InChI |
JQTIDYJFCNWJFO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


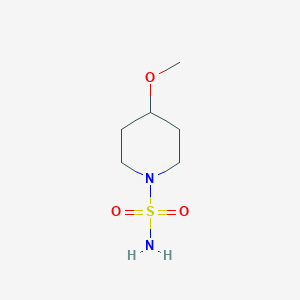
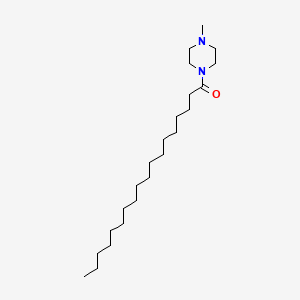
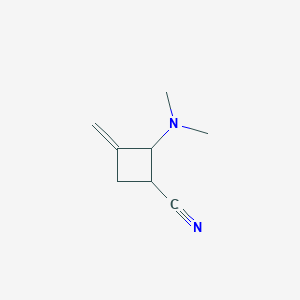
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
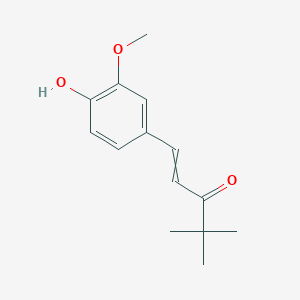
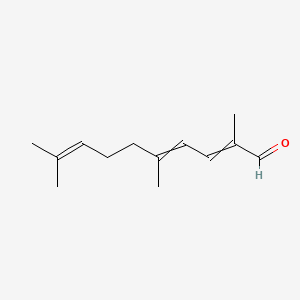
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

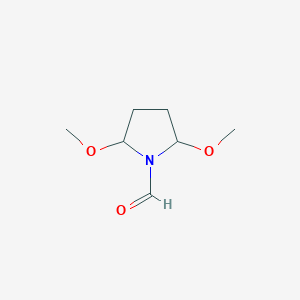
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)


